BenchChemオンラインストアへようこそ!

N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide

CRTH2 antagonist radioligand displacement structure-activity relationship

N-(1-Benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide is a synthetic, low‑molecular‑weight tetrahydroquinoline derivative that acts as a potent antagonist of the chemoattractant receptor‑homologous molecule expressed on Th2 cells (CRTH2, also termed DP₂). The compound was originally disclosed within a series of quinoline‑based CRTH2 ligands in patent EP1556356B1 and subsequently profiled in peer‑reviewed structure‑activity‑relationship (SAR) studies deposited in BindingDB under identifier BDBM50312283 (ChEMBL ID CHEMBL1080622).

Molecular Formula C25H24N2O2
Molecular Weight 384.5 g/mol
Cat. No. B5047242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide
Molecular FormulaC25H24N2O2
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)N(C4=CC=CC=C4)C(=O)C
InChIInChI=1S/C25H24N2O2/c1-18-17-24(27(19(2)28)21-13-7-4-8-14-21)22-15-9-10-16-23(22)26(18)25(29)20-11-5-3-6-12-20/h3-16,18,24H,17H2,1-2H3
InChIKeyJTPBHSOTKJMPKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide – Core Identity for CRTH2 Antagonist Procurement Decisions


N-(1-Benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide is a synthetic, low‑molecular‑weight tetrahydroquinoline derivative that acts as a potent antagonist of the chemoattractant receptor‑homologous molecule expressed on Th2 cells (CRTH2, also termed DP₂) [1]. The compound was originally disclosed within a series of quinoline‑based CRTH2 ligands in patent EP1556356B1 [1] and subsequently profiled in peer‑reviewed structure‑activity‑relationship (SAR) studies deposited in BindingDB under identifier BDBM50312283 (ChEMBL ID CHEMBL1080622) [2]. Its molecular architecture features a central cis‑2‑methyl‑1,2,3,4‑tetrahydroquinoline scaffold bearing N‑benzoyl and N‑phenylacetamide substituents, a combination that confers nanomolar receptor engagement and functional antagonism in primary human cell assays [2].

Why Generic Substitution Fails for N-(1-Benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide


Within the tetrahydroquinoline CRTH2 antagonist class, a simple substitution of the benzoyl or acyl‑amide moiety can produce a 2‑ to 232‑fold change in target affinity, alter plasma‑protein‑shift ratios, or compromise functional selectivity against the closely related DP₁ receptor [1]. The target compound resides on a steep SAR landscape where the N‑phenylacetamide group delivers a balance of biochemical potency, moderate plasma shift, and >200‑fold DP₁ selectivity that is not retained across all near‑neighbor analogs [2]. Consequently, a generic in‑class swap risks loss of the specific pharmacological profile required for reproducible CRTH2‑driven experimental models or reference‑compound applications [2].

Product-Specific Quantitative Evidence Guide for N-(1-Benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide


CRTH2 Binding Affinity vs. 4-Methylbenzoyl and 3,4-Dimethylbenzoyl Analogs Under Identical Assay Conditions

In a head‑to‑head radioligand‑displacement assay using [³H]PGD₂ on recombinant human CRTH2 expressed in 293 cells in the presence of 0.5 % BSA, the target compound (BDBM50312283) displays an IC₅₀ of 43 nM. The direct 4‑methylbenzoyl analog (BDBM50312307) achieves an IC₅₀ of 41 nM, while the 3,4‑dimethylbenzoyl analog (BDBM50312308) shows reduced affinity (IC₅₀ = 92 nM) [1].

CRTH2 antagonist radioligand displacement structure-activity relationship

Plasma‑Protein Binding Shift Defines the Usable Potency Window in Physiological Media

When the assay matrix is shifted from 0.5 % BSA to 50 % human plasma, the CRTH2 IC₅₀ of the target compound increases from 43 nM to 1050 nM – a 24‑fold plasma shift [1]. This distinguishes it from analogs that exhibit either negligible or far larger shifts, which can compromise the prediction of free‑drug concentrations needed for in‑vivo target engagement.

plasma shift free drug hypothesis CRTH2 antagonist

Functional Antagonism in Human Eosinophil Migration vs. Published Tool Compounds K117 and K604

In a CEM‑cell transwell migration assay, the target compound inhibits PGD₂‑induced migration with an EC₅₀ of 11 nM [1]. By cross‑study comparison, the well‑known CRTH2 antagonist K117 (isobutyramide analog) inhibits eosinophil chemotaxis with an IC₅₀ of 7.8 nM, while K604 (cyclopropane‑carboxamide) yields an IC₅₀ of 42.2 nM [2]. The target compound’s functional potency approaches that of K117 but is approximately 4‑fold more potent than K604 in their respective cell‑migration formats.

eosinophil chemotaxis CRTH2 functional assay PGD2-induced migration

Stereochemical Determinants of Affinity: (2S,4R) vs. (2R,4S) Configurations

The (2S,4R)‑configured isomer (BDBM50312283) binds human CRTH2 with an IC₅₀ of 43 nM, whereas the (2R,4S)‑isomer (BDBM50312312) shows an IC₅₀ of 10,000 nM under analogous assay conditions [1]. This 232‑fold difference underscores the strict stereochemical requirement for high‑affinity interaction with the receptor orthosteric site.

stereoselectivity CRTH2 antagonist enantiomer comparison

DP₁ Receptor Selectivity Relative to the Closely Related Prostanoid Receptor

The target compound shows an IC₅₀ of 10,000 nM at the human DP₁ receptor when tested by [³H]PGD₂ displacement [1]. When compared with its CRTH2 IC₅₀ of 43 nM, this translates to a selectivity ratio of 232‑fold for CRTH2 over DP₁. This selectivity window is comparable to that reported for K117 and K604, which showed no cross‑reactivity against 15 other receptors and four arachidonic‑acid‑metabolizing enzymes [2].

DP receptor selectivity off-target profile CRTH2 antagonist

Best Research and Industrial Application Scenarios for N-(1-Benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide


CRTH2‑Selective Reference Antagonist for In‑Vitro Radioligand Binding Assays

With a confirmed IC₅₀ of 43 nM (0.5 % BSA) and a 232‑fold selectivity over DP₁, this compound serves as an ideal reference ligand for establishing CRTH2 competition‑binding protocols. Its defined plasma‑shift value (24‑fold) supports estimation of target coverage in protein‑rich buffers [1].

Functional Dose‑Response Tool for Eosinophil or CEM‑Cell Migration Studies

The 11 nM EC₅₀ in PGD₂‑induced transwell migration enables its use as a potency‑graded probe in functional chemotaxis experiments, filling the potency gap between K117 (7.8 nM) and K604 (42.2 nM) without the need for in‑house synthesis [2].

Stereochemistry‑Controlled SAR Campaigns for Tetrahydroquinoline CRTH2 Antagonists

The 232‑fold affinity difference between the (2S,4R) and (2R,4S) isomers provides a practical benchmark for evaluating batch stereochemical integrity and for designing enantiomer‑specific structure–activity relationship studies [3].

Plasma‑Protein Binding Assessment for CRTH2 Antagonist Lead Optimization

The well‑characterized 24‑fold shift in IC₅₀ between 0.5 % BSA and 50 % human plasma allows this compound to be used as a calibration standard in plasma‑protein binding assays for the tetrahydroquinoline series [4].

Quote Request

Request a Quote for N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.